Upidosin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upidosin mesylate is a chemical compound known for its role as an alpha-1 antagonist, particularly selective for the lower urinary tract . It is primarily used in research settings and is not intended for human or veterinary use . The compound’s chemical formula is C32H39N3O8S, and it has a molecular weight of 625.737 .
Preparation Methods
Chemical Reactions Analysis
Upidosin mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The mesylate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Upidosin mesylate is primarily used in scientific research due to its selective alpha-1 antagonist properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Investigated for its effects on alpha-1 receptors in various biological systems.
Medicine: Studied for potential therapeutic applications in conditions involving the lower urinary tract.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of Upidosin mesylate involves its interaction with alpha-1 receptors, leading to the inhibition of these receptors’ activity . This results in the relaxation of smooth muscles in the lower urinary tract, which can be beneficial in certain medical conditions . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Upidosin mesylate can be compared with other alpha-1 antagonists, such as tamsulosin and alfuzosin. While all these compounds target alpha-1 receptors, this compound is unique in its selectivity for the lower urinary tract . Similar compounds include:
Properties
CAS No. |
152735-24-5 |
---|---|
Molecular Formula |
C32H37N3O7S |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4.CH4O3S/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4) |
InChI Key |
VEILVAXEZBKFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.